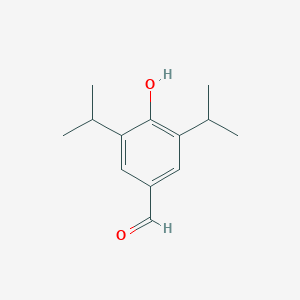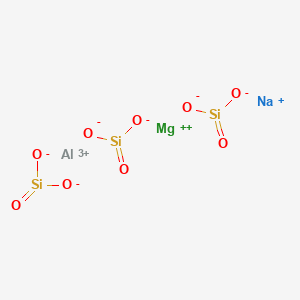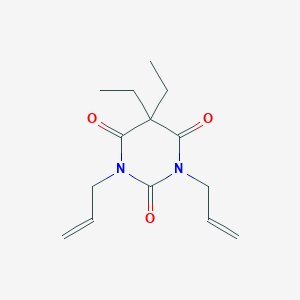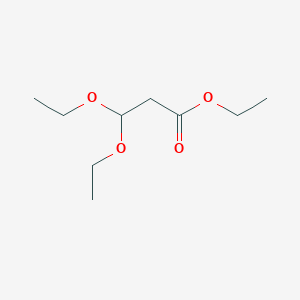
Trifluoroacetate
概述
描述
Trifluoroacetate is a monocarboxylic acid anion. It derives from an acetate. It is a conjugate base of a trifluoroacetic acid.
A very strong halogenated derivative of acetic acid. It is used in acid catalyzed reactions, especially those where an ester is cleaved in peptide synthesis.
属性
CAS 编号 |
14477-72-6 |
|---|---|
分子式 |
C2F3O2- |
分子量 |
113.02 g/mol |
IUPAC 名称 |
2,2,2-trifluoroacetate |
InChI |
InChI=1S/C2HF3O2/c3-2(4,5)1(6)7/h(H,6,7)/p-1 |
InChI 键 |
DTQVDTLACAAQTR-UHFFFAOYSA-M |
SMILES |
C(=O)(C(F)(F)F)[O-] |
规范 SMILES |
C(=O)(C(F)(F)F)[O-] |
Key on ui other cas no. |
14477-72-6 |
同义词 |
Acid, Trifluoroacetic Cesium Trifluoroacetate Trifluoroacetate Trifluoroacetate, Cesium Trifluoroacetic Acid |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-Methyl-5-[(methylthio)methyl]furan](/img/structure/B77725.png)







